![molecular formula C18H16F3NO4 B2932248 [2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794833-57-0](/img/structure/B2932248.png)
[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
The compound is an organic molecule with several functional groups, including an aniline group (a benzene ring attached to an amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an ester group (resulting from a condensation reaction of a carboxylic acid and an alcohol). These functional groups could potentially give the compound various properties, such as reactivity with certain other chemicals, solubility in various solvents, and absorption of certain wavelengths of light .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound may have a planar region. The electronegative fluorine atoms in the trifluoromethyl group could create a polar region in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The aniline group could potentially undergo reactions like acylation or alkylation. The ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents. The presence of the benzene ring could allow it to absorb ultraviolet light .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to [2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate has focused on synthesizing various derivatives and analyzing their structural properties. For example, Yavari et al. (2005) studied the synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, revealing insights into the chemical behavior and structural dynamics of related compounds (Yavari, Nasiri, & Djahaniani, 2005). Similarly, Itoh et al. (2002) described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), offering a perspective on the chemical interactions and transformations of compounds with similar structures (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Potential in Drug Research
Research has also explored the implications of structurally similar compounds in drug development and analysis. Thomasberger et al. (1999) studied a glycoprotein IIb/IIIa antagonist, focusing on the impurity profile of a compound with structural similarities, which is significant for understanding the purity and safety in pharmaceutical contexts (Thomasberger, Engel, & Feige, 1999).
Safety And Hazards
properties
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-15-8-3-2-5-12(15)9-17(24)26-11-16(23)22-14-7-4-6-13(10-14)18(19,20)21/h2-8,10H,9,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHJUCHLRNAWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate |
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